molecular formula C30H25N3O4S B12043195 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12043195
M. Wt: 523.6 g/mol
InChI Key: NBKPZWRSSGTAFH-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, an ethoxyphenyl group, and a phenoxyphenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with thiourea to introduce the sulfanyl group. Finally, the acetamide moiety is attached through a reaction with 4-phenoxyphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives of the quinazolinone core.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions, while the phenoxyphenyl acetamide moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
  • 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide lies in its ethoxyphenyl group, which may enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may result in unique biological activities and interactions.

Properties

Molecular Formula

C30H25N3O4S

Molecular Weight

523.6 g/mol

IUPAC Name

2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C30H25N3O4S/c1-2-36-23-18-14-22(15-19-23)33-29(35)26-10-6-7-11-27(26)32-30(33)38-20-28(34)31-21-12-16-25(17-13-21)37-24-8-4-3-5-9-24/h3-19H,2,20H2,1H3,(H,31,34)

InChI Key

NBKPZWRSSGTAFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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